1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material science .
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of amido-nitriles. One common method includes the reaction of 4-chlorobenzylamine with 2-aminobenzylalcohol under dehydrative cyclization conditions . Industrial production methods often utilize nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Major products formed from these reactions include substituted imidazoles and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can be compared with other imidazole derivatives such as:
- 1-(3-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 1-(4-Nitrophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 1-(4-Methylphenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the chlorophenyl group in this compound imparts unique reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H9ClN2O |
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Molecular Weight |
244.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17) |
InChI Key |
BOXURPJZEYMGEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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